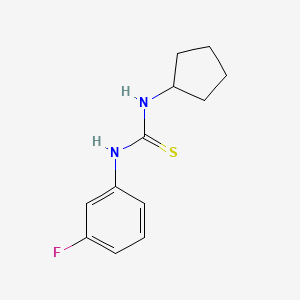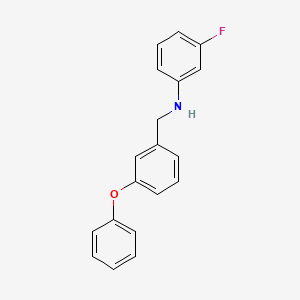
bis(2-furylmethyl) (methylenedi-4,1-phenylene)biscarbamate
説明
Bis(2-furylmethyl) (methylenedi-4,1-phenylene)biscarbamate, also known as Fmoc-Cl, is a widely used reagent in organic chemistry for the protection of amino groups during peptide synthesis. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. The compound has a molecular formula of C21H16N2O4 and a molecular weight of 364.36 g/mol.
作用機序
Bis(2-furylmethyl) (methylenedi-4,1-phenylene)biscarbamate is a reactive reagent that reacts with the amino group of an amino acid to form a carbamate linkage. This reaction protects the amino group from further reaction, allowing selective activation of the carboxyl group for peptide bond formation. The Fmoc group can be removed using a mild base such as piperidine, which regenerates the free amino group for further reaction.
Biochemical and Physiological Effects:
bis(2-furylmethyl) (methylenedi-4,1-phenylene)biscarbamate itself has no known biochemical or physiological effects, as it is primarily used as a reagent in chemical synthesis. However, peptides synthesized using bis(2-furylmethyl) (methylenedi-4,1-phenylene)biscarbamate may have a wide range of biological effects depending on their sequence and structure.
実験室実験の利点と制限
One of the main advantages of using bis(2-furylmethyl) (methylenedi-4,1-phenylene)biscarbamate for peptide synthesis is its high reactivity and selectivity, which allows for efficient and selective protection of amino groups. Additionally, the Fmoc group is easily removed under mild conditions, allowing for easy deprotection and purification of the synthesized peptide. However, bis(2-furylmethyl) (methylenedi-4,1-phenylene)biscarbamate is a hazardous reagent that requires careful handling and disposal, and its use may result in the generation of toxic byproducts.
将来の方向性
There are several areas of future research related to bis(2-furylmethyl) (methylenedi-4,1-phenylene)biscarbamate and peptide synthesis. One area of interest is the development of new protecting groups that may offer improved selectivity and efficiency for amino group protection. Additionally, the development of new methods for peptide synthesis, such as solid-phase synthesis and microwave-assisted synthesis, may offer advantages over traditional solution-phase synthesis methods. Finally, the use of peptides and peptidomimetics in drug discovery and development continues to be an active area of research, with the potential for new therapeutics targeting a wide range of diseases and conditions.
合成法
Bis(2-furylmethyl) (methylenedi-4,1-phenylene)biscarbamate is typically synthesized by the reaction of 9-fluorenylmethyl chloroformate with 4-methylphenylenediamine in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate carbamate, which is then converted to the final product by reaction with hydrogen chloride.
科学的研究の応用
Bis(2-furylmethyl) (methylenedi-4,1-phenylene)biscarbamate is widely used in the synthesis of peptides and peptidomimetics, which have a wide range of applications in biological research and drug discovery. Peptides are important molecules in biological systems, and their synthesis is of great interest to researchers in fields such as biochemistry, pharmacology, and biotechnology.
特性
IUPAC Name |
furan-2-ylmethyl N-[4-[[4-(furan-2-ylmethoxycarbonylamino)phenyl]methyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6/c28-24(32-16-22-3-1-13-30-22)26-20-9-5-18(6-10-20)15-19-7-11-21(12-8-19)27-25(29)33-17-23-4-2-14-31-23/h1-14H,15-17H2,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQLRZFQTDYMKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)COC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)OCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901144842 | |
| Record name | Carbamic acid, (methylenedi-4,1-phenylene)bis-, bis(2-furanylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901144842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60387-40-8 | |
| Record name | Carbamic acid, (methylenedi-4,1-phenylene)bis-, bis(2-furanylmethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60387-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, (methylenedi-4,1-phenylene)bis-, bis(2-furanylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901144842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, (methylenedi-4,1-phenylene)bis-, bis(2-furanylmethyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.373 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5772666.png)

![2-methoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5772693.png)
![{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5772697.png)
![N'-{[2-(2-nitrophenyl)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5772705.png)
![N-cyclohexyl-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide](/img/structure/B5772713.png)



![5,7-dimethyl-3-phenyl-3H-pyrido[4,3,2-de]quinazoline](/img/structure/B5772736.png)
![2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5772749.png)
![6-methyl-1-phenyl-5-(4-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5772751.png)
